molecular formula C14H16O2 B13511244 1-(5-(P-tolyl)furan-2-yl)propan-2-ol

1-(5-(P-tolyl)furan-2-yl)propan-2-ol

Katalognummer: B13511244
Molekulargewicht: 216.27 g/mol
InChI-Schlüssel: ZJXKIOIOSLEJDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(P-tolyl)furan-2-yl)propan-2-ol is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a p-tolyl group and a propan-2-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(P-tolyl)furan-2-yl)propan-2-ol can be achieved through several methods. One common approach involves the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using a biocatalyst such as Lactobacillus paracasei BD101. This method yields the desired product with high enantiomeric excess and conversion rates .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic hydrogenation or other reduction techniques. The choice of method depends on the desired scale, purity, and cost-effectiveness of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-(P-tolyl)furan-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, acids, or bases can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-(P-tolyl)furan-2-yl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 1-(5-(P-tolyl)furan-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, making it useful in biochemical and pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(furan-2-yl)propan-1-ol: A similar compound with a furan ring and a propanol moiety.

    (5-(p-Tolyl)furan-2-yl)methanol: Another related compound with a furan ring substituted with a p-tolyl group and a methanol moiety.

Uniqueness

1-(5-(P-tolyl)furan-2-yl)propan-2-ol is unique due to its specific substitution pattern and the presence of both a furan ring and a propan-2-ol moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C14H16O2

Molekulargewicht

216.27 g/mol

IUPAC-Name

1-[5-(4-methylphenyl)furan-2-yl]propan-2-ol

InChI

InChI=1S/C14H16O2/c1-10-3-5-12(6-4-10)14-8-7-13(16-14)9-11(2)15/h3-8,11,15H,9H2,1-2H3

InChI-Schlüssel

ZJXKIOIOSLEJDM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)CC(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.